Lipophilicity (XLogP3-AA) of 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine vs. Shorter Alkoxy-Chain Analogs
The computed lipophilicity (XLogP3-AA) of 4-(4-butoxyphenyl)-1,3-thiazol-2-amine is 3.5, which is substantially higher than that of its methoxy (XLogP3 ≈ 1.7), ethoxy (XLogP3 ≈ 2.3), and propoxy (XLogP3 ≈ 2.9) analogs [1]. This quantifiable difference in lipophilicity directly impacts the compound's behavior in aqueous/organic partitioning, membrane permeability assays, and potential for non-specific protein binding [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Methoxy analog: ~1.7; Ethoxy analog: ~2.3; Propoxy analog: ~2.9 |
| Quantified Difference | Butoxy is 1.8 units higher than methoxy; 1.2 units higher than ethoxy; 0.6 units higher than propoxy |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
In drug discovery, lipophilicity (logP) is a critical determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties; a 1-unit increase in logP can translate to a ~10-fold change in membrane permeability and a shift in clearance mechanisms, making the butoxy derivative a distinct chemical tool for probing lipophilic interactions in SAR studies.
- [1] PubChem. 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine. Computed Properties: XLogP3-AA. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. View Source
